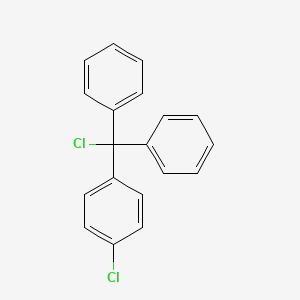
1-Chloro-4-(chlorodiphenylmethyl)benzene
Übersicht
Beschreibung
1-Chloro-4-(chlorodiphenylmethyl)benzene is a chemical compound with the molecular formula C19H14Cl2 . It is also known by its IUPAC name, 1-chloro-2-(chlorodiphenylmethyl)benzene .
Molecular Structure Analysis
The molecular structure of 1-Chloro-4-(chlorodiphenylmethyl)benzene consists of a benzene ring with a chlorodiphenylmethyl group attached to it . The molecular weight is 313.220 Da .Physical And Chemical Properties Analysis
1-Chloro-4-(chlorodiphenylmethyl)benzene has a molecular weight of 313.220 Da . Other physical and chemical properties are not specified in the sources retrieved.Wissenschaftliche Forschungsanwendungen
1. Cationic Polymerization and Complex Formation Studies
1-Chloro-4-(chlorodiphenylmethyl)benzene has been studied in the context of cationic polymerizations. For instance, 1,4-bis(1-chloro-1-methylethyl)benzene, a related compound, has been analyzed for its behavior in polymerization processes. Its interaction with BCl3 in CH2Cl2 shows complex formation between the ether and BCl3, suggesting a unique mechanism for ion formation in cationic polymerization (Dittmer, Pask, & Nuyken, 1992).
2. Friedel-Crafts Alkylation Mechanisms
Research on Friedel-Crafts alkylation mechanisms has explored the use of chlorinated benzene derivatives. Studies on benzene alkylation with optically active chloro-substituted propanes, closely related to 1-Chloro-4-(chlorodiphenylmethyl)benzene, have revealed insights into stereochemistry and reaction pathways, demonstrating the importance of neighboring phenyl π-assisted cation formations (Masuda, Nakajima, & Suga, 1983).
3. Sonolytic Degradation of Organic Compounds
The sonolytic degradation of various chlorinated organic compounds, including chlorinated biphenyls, has been studied in aqueous solutions. These studies are relevant for understanding the environmental impact and degradation pathways of chlorinated compounds similar to 1-Chloro-4-(chlorodiphenylmethyl)benzene (Okuno, Yim, Mizukoshi, Nagata, & Maeda, 2000).
4. Supercritical Water Decomposition
Research has been conducted on the decomposition reactions of chlorinated biphenyls in supercritical water, examining the co-oxidation effects on conversion and reaction products. This research provides insights into the stability and degradation of chlorinated aromatic compounds under extreme conditions (Anitescu, Munteanu, & Tavlarides, 2005).
5. Synthesis and Properties of Derivatives
Studies have focused on synthesizing derivatives of chlorinated benzene compounds and analyzing their unique properties. For instance, the synthesis and properties of 4,8-Bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, derived from chlorinated ethene compounds, have been explored (Nakayama, Akiyama, Sugihara, & Nishio, 1998).
Safety And Hazards
While specific safety and hazard information for 1-Chloro-4-(chlorodiphenylmethyl)benzene is not available in the sources retrieved, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Eigenschaften
IUPAC Name |
1-chloro-4-[chloro(diphenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSWYOHFMJDYAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(chlorodiphenylmethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



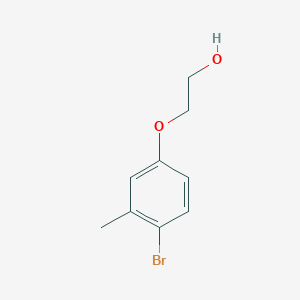
![Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3120643.png)
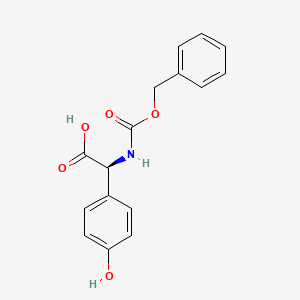
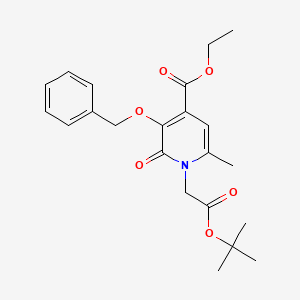
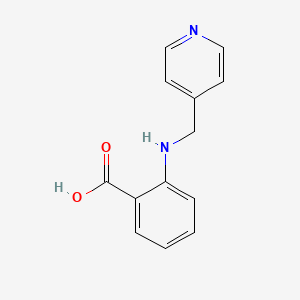
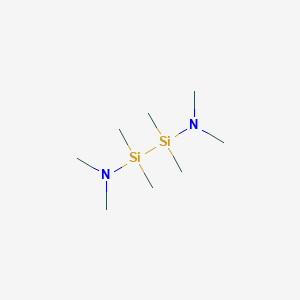
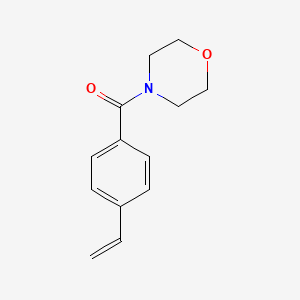
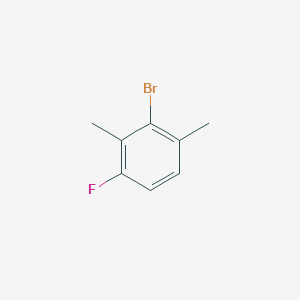
![1-[(4-Bromophenyl)carbonyl]pyrrole](/img/structure/B3120676.png)
![2-([1,1'-Biphenyl]-2-yloxy)aniline](/img/structure/B3120677.png)
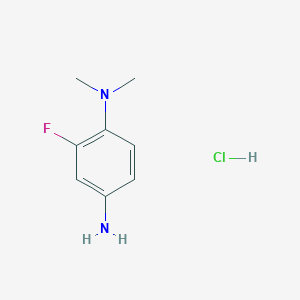
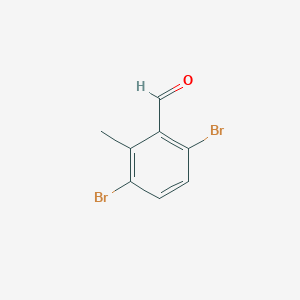
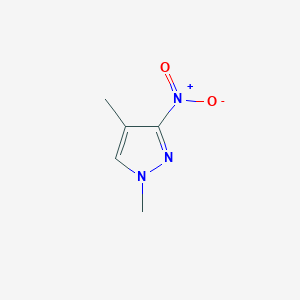
![tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate](/img/structure/B3120723.png)